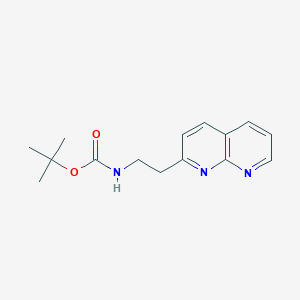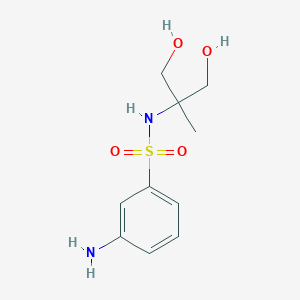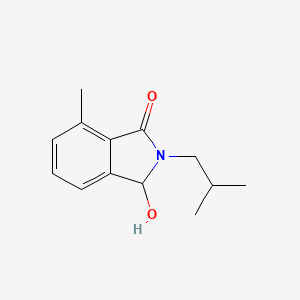![molecular formula C12H19F2NO2 B8356552 Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8356552.png)
Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
科学的研究の応用
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a 6-azaspiro[4.5]decane skeleton, used in biochemical research.
Uniqueness
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is unique due to its difluoroalkylated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H19F2NO2 |
|---|---|
分子量 |
247.28 g/mol |
IUPAC名 |
ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-10(16)9-7-11(8-15-9)3-5-12(13,14)6-4-11/h9,15H,2-8H2,1H3/t9-/m0/s1 |
InChIキー |
AQVNNRMWSMEXIL-VIFPVBQESA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC2(CCC(CC2)(F)F)CN1 |
正規SMILES |
CCOC(=O)C1CC2(CCC(CC2)(F)F)CN1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane](/img/structure/B8356533.png)
![3-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B8356538.png)







